molecular formula C11H22N2O3 B1490307 2-amino-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide CAS No. 2097947-23-2

2-amino-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide

Cat. No. B1490307
CAS RN: 2097947-23-2
M. Wt: 230.3 g/mol
InChI Key: MMHBDUNMMZDPEC-UHFFFAOYSA-N
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Description

2-amino-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide, commonly referred to as 2-AMETPA, is a synthetic organic compound with a variety of applications in scientific research. It is used as a building block in organic synthesis and as a reagent to study the structure and reactivity of other compounds. It has also been used as a catalyst in organic reactions, and as a ligand in coordination complexes. In addition, 2-AMETPA has been studied for its potential biomedical applications, such as in the treatment of cancer and other diseases.

Scientific Research Applications

Synthetic Techniques and Structural Analysis

  • Synthesis of p-aminobenzoic acid diamides : Research on similar pyran derivatives has led to the synthesis of p-aminobenzoic acid diamides by reacting carboxyl chloride derivatives with anesthesin, followed by acylation of various amines. These methods demonstrate the chemical versatility and reactivity of pyran-containing compounds in creating complex molecular structures (A. A. Agekyan & G. G. Mkryan, 2015).

  • Efficient Synthesis in Aqueous Medium : A study described a mild and efficient synthesis of N-substituted propanamides in an aqueous medium, showcasing the accessibility of starting materials and environmentally friendly conditions. This approach underscores the importance of green chemistry in the synthesis of pyran derivatives (Guolan Dou et al., 2013).

  • One-step synthesis of substituted 2-aminobenzo[b]pyrans : Substituted 2-aminobenzo[b]pyrans were synthesized through a three-component condensation process, emphasizing the compound's role in facilitating complex chemical transformations and highlighting its structural versatility (A. M. Shestopalov et al., 2003).

Functional Modifications and Applications

  • Modification of Hydrogels : Radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified through condensation with various amines, including the synthesis of amine-treated polymers, demonstrate the potential for creating materials with enhanced properties for medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).

  • Antibacterial and Antifungal Activities : Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have shown significant antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents from pyran derivatives (M. Helal et al., 2013).

  • Dipeptidyl Peptidase IV Inhibitors : Research on derivatives related to the compound has led to the development of potent dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes, showcasing the compound's relevance in therapeutic applications (Aiko Nitta et al., 2008).

properties

IUPAC Name

2-amino-N-(2-methoxyethyl)-N-(oxan-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-9(12)11(14)13(5-8-15-2)10-3-6-16-7-4-10/h9-10H,3-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHBDUNMMZDPEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CCOC)C1CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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